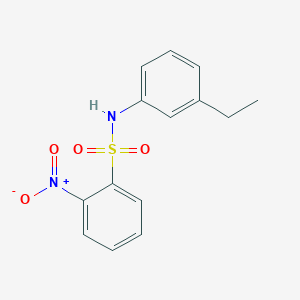

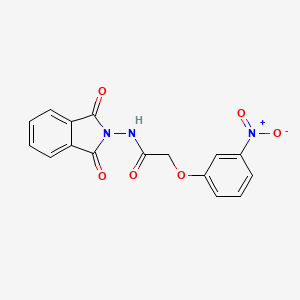

N-(3-ethylphenyl)-2-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-ethylphenyl)-2-nitrobenzenesulfonamide is a chemical compound that has been explored in various studies for its potential in the synthesis of nitrogenous heterocycles and other organic compounds. Its synthesis and properties are of interest due to its versatility as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related nitrobenzenesulfonamide derivatives involves base-mediated intramolecular arylation processes. For instance, N-Benzyl-2-nitrobenzenesulfonamides undergo base-mediated intramolecular arylation at the benzyl sp(3) carbon to yield benzhydrylamines, which are precursors to nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014). This synthesis pathway highlights the chemical reactivity and potential applications of nitrobenzenesulfonamide derivatives in preparing complex organic structures.

Molecular Structure Analysis

The molecular structure of 2-nitrobenzenesulfonamide derivatives has been studied extensively. Conformational properties, including intra- and intermolecular hydrogen bonding, play a significant role in the stabilization of these molecules. A study on ortho-nitrobenzenesulfonamide revealed its conformational properties in gas and crystalline phases, influenced by intra- and intermolecular hydrogen bonds (Giricheva et al., 2011).

Chemical Reactions and Properties

Nitrobenzenesulfonamides exhibit versatile chemical reactivity, enabling their use in various organic transformations. For example, they participate in smooth alkylation reactions through Mitsunobu reaction or conventional methods, yielding N-alkylated sulfonamides in nearly quantitative yields. These reactions demonstrate the compounds' utility in synthesizing secondary amines and protecting amines (Fukuyama, Jow, & Cheung, 1995).

Physical Properties Analysis

The physical properties of nitrobenzenesulfonamides, such as melting points, solubility, and crystalline structure, are crucial for their application in synthesis processes. Studies involving spectroscopic techniques like FT-IR and FT-Raman, along with DFT quantum chemical calculations, provide insights into the vibrational modes and molecular conformation, aiding in understanding the physical characteristics of these compounds (Karabacak, Postalcilar, & Cinar, 2012).

Chemical Properties Analysis

The chemical properties of N-(3-ethylphenyl)-2-nitrobenzenesulfonamide derivatives, including reactivity towards various nucleophiles and electrophiles, are influenced by the nitro and sulfonamide functional groups. These groups facilitate a range of chemical transformations, making the compound an invaluable tool in organic synthesis. For instance, the electrophilic nitrogen source from N,N-dichloro-2-nitrobenzenesulfonamide enables direct diamination of enones, illustrating the compound's chemical versatility (Pei, Wei, Chen, Headley, & Li, 2003).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-ethylphenyl)-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-2-11-6-5-7-12(10-11)15-21(19,20)14-9-4-3-8-13(14)16(17)18/h3-10,15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDQJUUHMZJVQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[amino(hydroxyimino)methyl]phenyl}nicotinamide](/img/structure/B5869960.png)

![2-cyano-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5869973.png)

![N-{[(3-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5869992.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5870022.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide](/img/structure/B5870039.png)

![N-{3-[(4-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5870047.png)

![4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid](/img/structure/B5870050.png)